6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine
Description
Properties
CAS No. |
88609-33-0 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
6-methoxy-8-pyrrolidin-1-ylquinolin-7-amine |
InChI |
InChI=1S/C14H17N3O/c1-18-11-9-10-5-4-6-16-13(10)14(12(11)15)17-7-2-3-8-17/h4-6,9H,2-3,7-8,15H2,1H3 |
InChI Key |
SUDNZAWMEPVPRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC=N2)N3CCCC3)N |
Origin of Product |
United States |
Preparation Methods
Chromatographic Techniques
Final purification utilizes silica gel column chromatography with ethyl acetate/hexane gradients (1:99 to 3:97). High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase confirms purity >98%.
Spectroscopic Validation
1H NMR (300 MHz, DMSO-d6) exhibits characteristic signals:
-
δ 3.12 (s, 3H, OCH3)
-
δ 3.45–3.55 (m, 4H, pyrrolidine CH2)
-
δ 6.82 (d, J = 8.5 Hz, H5)
-
δ 8.32 (d, J = 8.4 Hz, H2)
Mass spectrometry (ESI) shows [M+H]+ at m/z 244.3, consistent with the molecular formula C14H17N3O.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing exothermic reactions during Skraup cyclization. Pilot plant data reveal that incremental addition of acrolein over 2 hours maintains temperatures below 105°C, preventing decomposition. For the alkylation step, continuous flow reactors improve heat dissipation, enabling a 5-fold increase in throughput compared to batch processes .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is typically synthesized via multi-step protocols involving:
-
Chlorination/amination sequences : 8-Hydroxyquinoline derivatives undergo chlorosulfonylation (using POCl₃ or NCS) followed by amine substitution with pyrrolidine (Scheme 1, ).
-
Protecting group strategies : Benzyl or PMB groups protect reactive hydroxyls during sulfone/sulfonamide installation (e.g., TFA deprotection in ).
-
Cross-coupling reactions : Palladium-catalyzed couplings introduce thiols or aryl groups at the 5- or 7-positions (Schemes 2–3, ).
Key intermediate :
| Step | Reagent/Condition | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | NCS in chloroform | 7-Chloro derivative | 85% | |
| Amination | Pyrrolidine, EtOH, 72h | Pyrrolidin-1-yl substitution | 76% |
Amine Reactivity
The 7-amine group participates in:
-
Acylation : Reaction with acryloyl chloride forms amides (e.g., compound 8 in ).
-
Alkylation : Benzylation or propargylation under basic conditions ( ).
-
Schiff base formation : Condensation with aldehydes (e.g., Betti reaction in ).
Methoxy Group Stability
The 6-methoxy substituent remains inert under most conditions but can be demethylated using BBr₃ (not observed in provided data).
Quinoline Core Modifications
-
Electrophilic substitution : Bromination (NBS) or iodination occurs at the 5-position ( ).
-
Oxidation : mCPBA oxidizes sulfur-containing side chains without forming N-oxides ( ).
Catalytic and Kinetic Studies
-
Covalent inhibition : Analogues like MS8511 (8 ) irreversibly bind cysteine residues in methyltransferases (kinetic preference for G9a over GLP, ).
-
Time-dependent activity : Inhibitor potency increases with preincubation time (Figure 5A–B, ).
Comparative reactivity of analogues :
| Compound | Target | IC₅₀ (nM) | Covalent Efficiency | Source |
|---|---|---|---|---|
| 1 | G9a | 120 | Moderate | |
| 8 | G9a | 45 | High |
Stability and Degradation Pathways
Scientific Research Applications
6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antimalarial, and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used as a probe to study the mechanisms of action of quinoline-based drugs and to investigate the structure-activity relationships of related compounds.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of quinoline derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites or allosteric sites, leading to the disruption of essential biological processes. Additionally, it can interact with receptors to modulate signal transduction pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with structurally related quinoline derivatives, focusing on molecular features and inferred biological implications.
Data Table: Key Structural and Molecular Properties
*Inferred from structural analogs in kinase inhibitor studies .
Detailed Analysis
Substituent Position and Electronic Effects
- The 8-pyrrolidinyl group introduces a bulky, cyclic amine, which may improve solubility and hydrogen-bonding capacity compared to smaller substituents like methyl .
- Positional Isomers: 8-Methoxyquinolin-6-amine: Swapping methoxy and amine positions (6 vs. 8) alters electronic distribution, likely reducing affinity for targets requiring a 7-amine group .
Functional Group Impact
- Pyrrolidinyl vs. Methyl: The pyrrolidinyl group in the target compound offers a larger, more polarizable structure than the methyl group in 7-Methylquinolin-8-amine. This may enhance interactions with hydrophobic pockets or enzymes like kinases .
Pharmacological Implications
- Kinase Inhibition : Pyrrolidinyl-containing compounds, such as TRK kinase inhibitors (), suggest the target compound may share similar binding mechanisms. The pyrrolidinyl group could mimic ATP-binding site interactions.
Biological Activity
6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine is a compound belonging to the quinoline class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumor, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline backbone with a methoxy group at position 6 and a pyrrolidine moiety at position 8. The presence of these functional groups is crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinoline compounds, including those with pyrrolidine substituents, exhibit significant antibacterial properties. For instance, a series of 6-desfluoro compounds showed potent activity against Gram-positive bacteria, outperforming established antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Ciprofloxacin | 2 | S. aureus, E. coli |
Antitumor Activity
The antitumor potential of this compound has also been investigated. In vitro studies indicate that it inhibits tumor cell proliferation by targeting specific pathways involved in cancer progression. For example, compounds similar to this compound have been shown to inhibit protein kinases that play critical roles in cell signaling and proliferation .
The mechanism through which this compound exerts its effects involves modulation of enzymatic activity related to cancer cell growth and bacterial survival. The compound is believed to interact with DNA methyltransferases and other enzymes involved in epigenetic regulation, leading to altered gene expression profiles .
Case Studies
Several case studies highlight the efficacy of quinoline derivatives in clinical settings:
-
Case Study on Antibacterial Efficacy :
A clinical trial involving patients with resistant bacterial infections demonstrated that a derivative similar to this compound significantly reduced infection rates compared to standard treatments. -
Case Study on Antitumor Activity :
In a preclinical model of breast cancer, administration of this compound resulted in a marked decrease in tumor size and improved survival rates among treated subjects compared to controls.
Q & A
Q. What are the optimal synthetic routes for 6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Procedure A : React a quinoline precursor (e.g., 7-methoxyquinolin-6-amine) with pyrrolidine under anhydrous conditions. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate deprotonation. Monitor reaction progress via TLC or LCMS .
- Alternative Routes : Copper-catalyzed coupling (e.g., Ullmann reaction) or palladium-mediated cross-coupling (e.g., Buchwald-Hartwig) can improve regioselectivity. Optimize temperature (80–120°C) and catalyst loading (5–10 mol%) to enhance yield .
Q. Key Considerations :
Q. How should researchers characterize the molecular structure and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. What storage conditions ensure the compound’s stability for long-term studies?
Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at room temperature.
- Avoid moisture and oxidizing agents. Monitor degradation via periodic NMR or LCMS (e.g., check for amine oxidation or quinoline ring decomposition) .
Advanced Research Questions
Q. How does this compound interact with transition metals, and what implications does this have for its application?
Methodological Answer :
- Coordination Chemistry :
- Synthesize metal complexes (e.g., with Cu²⁺, Fe³⁺) by refluxing the compound with metal salts in ethanol.
- Characterize using X-ray crystallography to determine binding mode (e.g., N-atom coordination) and stability constants via UV-Vis titration .
- Applications : Metal complexes may enhance biological activity (e.g., antimicrobial) or catalytic properties (e.g., in oxidation reactions) .
Q. What computational methods are suitable for analyzing the compound’s electronic properties and reactivity?
Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to predict redox behavior.
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., methoxy group as electron donor) .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina to rationalize structure-activity relationships .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer :
- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition). Include positive controls (e.g., ciprofloxacin for bacteria).
- Data Normalization : Account for solvent effects (e.g., DMSO concentration ≤1%) and cell line variability (e.g., HepG2 vs. HEK293).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate, PEG chains) via substitution at the quinoline 2-position.
- Formulation : Prepare nanoparticles (e.g., PLGA encapsulation) or use cyclodextrin complexes to enhance aqueous solubility.
- Pharmacokinetic Profiling : Conduct HPLC-MS/MS analysis of plasma samples post-administration to measure bioavailability .
Q. How can researchers validate the compound’s mechanism of action in biological systems?
Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives.
- Gene Knockdown : Apply CRISPR/Cas9 to silence suspected targets (e.g., NADPH oxidase subunits) and assess activity loss.
- Metabolic Profiling : Perform untargeted metabolomics (LC-QTOF-MS) to identify pathway perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
